2,3,4,5,6-Pentafluorobenzimidamide hydrochloride
Description
Significance of Amidines as Key Structural Motifs in Organic Chemistry
Amidines, characterized by the RC(NR)NR₂ functional group, are recognized as fundamental structural motifs in organic chemistry. mda.state.mn.us They are significantly more basic than their amide analogues, a property that stems from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms. mda.state.mn.us This inherent basicity makes them valuable in catalysis and as ligands for metal complexes.
Furthermore, the reactivity of the amidine group makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds, many of which are of biological importance. rsc.org Their unique hydrogen-bonding capabilities, where they can act as both donors and acceptors, also contribute to their prevalence in the design of pharmacophores and peptidomimetics. rsc.org
The Unique Role and Impact of Fluorine Atoms in Molecular Design
The introduction of fluorine into organic molecules is a widely used strategy in modern molecular design, particularly in medicinal chemistry and materials science. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modifications to a molecule's physical, chemical, and biological characteristics. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity and bioavailability. mdpi.com
Electronic Effects of Perfluoroaryl Moieties
The pentafluorophenyl group (C₆F₅) is a powerful electron-withdrawing moiety, a direct consequence of the high electronegativity of the fluorine atoms. This strong inductive effect significantly lowers the electron density of the aromatic ring. As a result, perfluoroaryl groups can profoundly influence the acidity or basicity of attached functional groups and alter the reactivity of the molecule. For instance, the electron-poor nature of the nitrile in pentafluorobenzonitrile makes it highly susceptible to nucleophilic attack. wikipedia.org This property is crucial in synthetic chemistry, as it activates the molecule for transformations that might be difficult with non-fluorinated analogues. rsc.org
Steric Considerations within Perfluorinated Systems
While the van der Waals radius of a single fluorine atom is only slightly larger than that of hydrogen, the collective presence of multiple fluorine atoms in a perfluorinated system creates significant steric bulk. rsc.org This "steric shielding" can influence a molecule's conformation and restrict access to reactive sites. nih.govresearchgate.net In some cases, this hindrance is a desirable trait, as it can protect a functional group from unwanted reactions or guide the approach of a reactant to a specific position, thereby enhancing selectivity. organic-chemistry.org The interplay between these steric demands and the powerful electronic effects is a key consideration in the design and application of perfluorinated molecules. mdpi.commdpi.com
Positioning of 2,3,4,5,6-Pentafluorobenzimidamide Hydrochloride within Fluorinated Amidine Chemistry
This compound occupies a strategic position within the landscape of fluorinated organic compounds. It combines the potent electron-withdrawing nature of the pentafluorophenyl ring with the highly basic and synthetically versatile amidine functional group. The perfluoroaryl group modifies the electronic properties of the amidine, influencing its pKa and reactivity.
This compound serves as a valuable intermediate. A common pathway to synthesize primary amidines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with ammonia (B1221849) to yield the amidine. wikipedia.org Given that pentafluorobenzonitrile is the logical precursor, the strong electron-withdrawing nature of the C₆F₅ group makes the nitrile carbon particularly electrophilic and thus reactive towards the initial steps of such a conversion. wikipedia.org The hydrochloride salt form ensures that the highly basic amidine is stable, non-volatile, and easier to handle and store.
Overview of Research Trajectories for this compound
While specific, extensive research focused solely on this compound is not widely documented in mainstream literature, its research trajectory can be inferred from its chemical nature. The compound is primarily positioned as a foundational building block for more complex molecules.
Key research applications are likely to include:
Synthesis of Fluorinated Heterocycles: The amidine functionality is a well-established precursor for constructing nitrogen-containing heterocycles like pyrimidines, imidazoles, and triazines. Using the pentafluorobenzimidamide derivative allows for the direct incorporation of a perfluorinated aryl group into these ring systems.
Medicinal Chemistry: Fluorinated benzimidazoles, which could be synthesized from this precursor, are important in medicinal chemistry. The C₆F₅ group can enhance drug properties such as metabolic stability and membrane permeability.
Ligand Development: Amidinate salts, the deprotonated form of amidines, are widely used as ligands in organometallic chemistry. The electronic properties of the pentafluorophenyl group would significantly modulate the coordination properties of the resulting ligand, potentially leading to novel catalytic activities.
The primary role of this compound in current and future research is as a specialized reagent that enables the facile introduction of the C₆F₅-amidine synthon into a diverse range of molecular architectures.
Physicochemical Properties
Below are tables detailing the properties of 2,3,4,5,6-pentafluorobenzimidamide and its common precursor, pentafluorobenzonitrile.
Table 1: Properties of 2,3,4,5,6-Pentafluorobenzimidamide (Data for the free base, as specific data for the hydrochloride salt is limited)
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃F₅N₂ |
| Molecular Weight | 210.11 g/mol |
| Appearance | Solid (predicted) |
| Key Functional Groups | Amidine, Pentafluorophenyl |
Table 2: Properties of Pentafluorobenzonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₇F₅N |
| Molecular Weight | 193.07 g/mol |
| CAS Number | 773-82-0 |
| Boiling Point | 164-166 °C |
| Density | 1.558 g/mL at 25 °C |
| Appearance | Colorless liquid |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5N2.ClH/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H3,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAICOHRVWSDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,4,5,6 Pentafluorobenzimidamide Hydrochloride and Its Precursors
Established Synthetic Routes to Benzimidamide Hydrochlorides
The synthesis of benzimidamide hydrochlorides can be achieved through several well-established methods. These routes primarily involve the transformation of a nitrile group into an amidine, which is then isolated as its hydrochloride salt.
Nucleophilic Addition Strategies to Nitriles
Nucleophilic addition to the electrophilic carbon of a nitrile is a fundamental approach for the synthesis of amidines. The nitrile group, with its carbon-nitrogen triple bond, is susceptible to attack by nucleophiles, leading to the formation of an imine anion intermediate that can be further converted to the desired amidine. nih.govchemicalbook.comunacademy.com
One of the most classical and widely used methods in this category is the Pinner reaction . wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgjk-sci.com This salt is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.com The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the Pinner salt to an ester. nrochemistry.comjk-sci.com
The general mechanism of the Pinner reaction for benzimidamide synthesis is as follows:
Activation of the nitrile with a strong acid, such as hydrogen chloride, to form a nitrilium ion.
Nucleophilic attack of an alcohol on the nitrilium ion to form an imino ester salt (Pinner salt).
Reaction of the Pinner salt with ammonia to displace the alkoxy group and form the amidine hydrochloride.
Lewis acids can also promote Pinner-type reactions, activating both the nitrile and the alcohol, which can be beneficial for less reactive substrates. nih.gov
Direct nucleophilic addition of ammonia or its derivatives to nitriles is another viable strategy. vedantu.comlibretexts.orgorganicmystery.comyoutube.com However, this often requires harsh reaction conditions, such as high temperatures or pressures, especially for unactivated nitriles. mdpi.com Catalysts, such as copper salts, have been employed to facilitate this transformation under milder conditions. mdpi.com
Table 1: Comparison of Nucleophilic Addition Strategies for Benzimidamide Synthesis
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Pinner Reaction | Nitrile, Alcohol, Anhydrous HCl, then Ammonia | Well-established, generally good yields. wikipedia.orgnrochemistry.com | Requires anhydrous conditions, intermediate isolation may be necessary. nrochemistry.comjk-sci.com |
| Lewis Acid-Promoted Pinner Reaction | Nitrile, Alcohol, Lewis Acid (e.g., TMSOTf), then Ammonia | Milder conditions for some substrates, high chemoselectivity. nih.govresearchgate.net | Stoichiometric amounts of Lewis acid may be required. nih.gov |
| Direct Ammonolysis | Nitrile, Ammonia | Atom economical. | Often requires high temperature and pressure. mdpi.com |
| Catalytic Ammonolysis | Nitrile, Ammonia, Catalyst (e.g., CuCl) | Milder conditions compared to uncatalyzed reaction. mdpi.com | Catalyst may be expensive or require removal. |
Imidate Displacement Reactions
Imidates, which can be synthesized from nitriles as in the Pinner reaction, are key intermediates for the synthesis of amidines. The displacement of the alkoxy group of an imidate by an amine is a common and efficient method. Trihaloethyl imidates, for example, are excellent reagents for the preparation of amidines under mild conditions. organic-chemistry.org These imidates are readily prepared from the corresponding nitrile and a trihaloethanol in the presence of HCl. organic-chemistry.org
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like amidines in a single synthetic operation, combining three or more reactants. nih.govcornell.edu This approach is highly valued for its atom economy and ability to rapidly generate chemical diversity. daneshyari.com Several MCRs have been developed for the synthesis of substituted amidines. For instance, a metal-free, three-component reaction of perfluoroalkyl iodides, tert-butyl isocyanides, and amines has been reported to produce perfluoroalkyl-substituted amidines in good yields. daneshyari.com Another strategy involves the coupling of in-situ formed enamines with azides. nih.gov While these methods often yield N-substituted amidines, they highlight the potential of MCRs in constructing the core amidine structure.
Specific Approaches to Perfluorinated Benzimidamide Architectures
The synthesis of 2,3,4,5,6-pentafluorobenzimidamide hydrochloride requires special consideration due to the strong electron-withdrawing effect of the pentafluorophenyl ring. This electronic property significantly enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. wikipedia.org
Direct Synthesis from Perfluorobenzonitrile Precursors
The most direct route to this compound starts from 2,3,4,5,6-pentafluorobenzonitrile. Given the electron-deficient nature of this precursor, nucleophilic addition reactions are expected to proceed more readily than with non-fluorinated benzonitrile (B105546). wikipedia.org
The Pinner reaction is a highly applicable method. The reaction would involve treating 2,3,4,5,6-pentafluorobenzonitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl 2,3,4,5,6-pentafluorobenzimidate hydrochloride. Subsequent reaction with ammonia would then yield the desired this compound.
A plausible reaction scheme is as follows:
Formation of the Pinner Salt: C₆F₅CN + C₂H₅OH + HCl → [C₆F₅C(NH)OC₂H₅]⁺Cl⁻
Ammonolysis: [C₆F₅C(NH)OC₂H₅]⁺Cl⁻ + NH₃ → C₆F₅C(NH)NH₂·HCl + C₂H₅OH
Direct ammonolysis of 2,3,4,5,6-pentafluorobenzonitrile is also a potential route. The enhanced electrophilicity of the nitrile carbon may allow this reaction to occur under less forcing conditions than those required for benzonitrile itself.
Another precursor for the synthesis is 2,3,4,5,6-pentafluorobenzoyl chloride. chemicalbook.comchemimpex.comscbt.com This can be converted to 2,3,4,5,6-pentafluorobenzamide, nih.gov which can then potentially be converted to the imidamide.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
For the synthesis of perfluorinated benzimidamides, careful optimization of reaction conditions is crucial to maximize yield and minimize side reactions.
For the Pinner Reaction:
Temperature: Low temperatures are generally favored to prevent the thermodynamically unstable Pinner salt from rearranging to an N-alkylamide. wikipedia.orgjk-sci.com
Solvent: Anhydrous, non-polar solvents are typically used to prevent hydrolysis and ensure the precipitation of the Pinner salt. jk-sci.com
Reagent Stoichiometry: An excess of anhydrous HCl is often used to drive the formation of the Pinner salt.
For Direct Nucleophilic Additions:
Catalyst: The use of Lewis acids or transition metal catalysts could potentially lower the activation energy for the addition of ammonia, allowing for milder reaction conditions.
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.
Pressure: In a sealed vessel, increasing the pressure of ammonia gas can increase its effective concentration and drive the reaction forward.
Table 2: Potential Reaction Parameters for the Synthesis of this compound
| Parameter | Pinner Reaction | Direct Ammonolysis | Considerations for Perfluorinated Substrate |
| Temperature | 0 °C to room temperature | Room temperature to elevated temperatures | Lower temperatures may be sufficient due to the activated nitrile. |
| Pressure | Atmospheric | Atmospheric to high pressure | May not require high pressure due to enhanced reactivity. |
| Catalyst | HCl (stoichiometric to excess) | Lewis acids or transition metals | Lewis acids may further activate the already electron-deficient nitrile. |
| Solvent | Anhydrous ether, dioxane | Protic or aprotic solvents | Solvent choice will depend on the specific reaction conditions and catalyst used. |
Green Chemistry Considerations in Synthesis Development
The development of synthetic routes for fluorinated compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The production of organofluorine compounds traditionally relies on raw materials and reagents that pose environmental and safety challenges. Current time information in London, GB.nih.gov
The primary source for all industrial fluorine is the mineral fluorspar (calcium fluoride), which is reacted with sulfuric acid to produce hydrogen fluoride (B91410) (HF). Current time information in London, GB.nih.gov This process is energy-intensive and utilizes large quantities of corrosive and hazardous materials. nih.gov Consequently, green chemistry approaches in this field focus on several key areas:
Safer Reagents and Reaction Conditions: There is a significant effort to move away from hazardous reagents like anhydrous HF. researchgate.net Recent research has explored alternative methods, such as using oxalic acid instead of sulfuric acid to extract fluorine compounds from fluorspar under milder, room-temperature conditions. nih.gov The use of safer and more manageable fluorinating agents, like potassium fluoride in combination with activating agents, is also a key strategy. researchgate.net
Energy Efficiency: Traditional methods for producing fluorine feedstocks often require high temperatures, contributing to a large energy footprint. nih.gov Developing synthetic methods that proceed at ambient temperature and pressure is a core principle of green chemistry, leading to reduced energy consumption and environmental impact. researchgate.net
Atom Economy and Waste Prevention: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net This involves choosing reactions that are highly selective and minimize the formation of byproducts. For instance, catalytic methods are often preferred over stoichiometric reactions as they reduce waste.
Use of Safer Solvents: The choice of solvent is critical. Green chemistry promotes the use of water or other environmentally benign solvents over traditional volatile organic compounds (VOCs). nih.gov Research into Fe-promoted reactions in water for the synthesis of N-aryl amides from nitroarenes exemplifies this trend, offering a greener alternative to methods requiring harsh organic solvents. nih.gov
Applying these principles to the synthesis of this compound involves evaluating the entire lifecycle, from the sourcing of fluorine to the final purification steps, to identify opportunities for reducing risk and minimizing the environmental footprint. Current time information in London, GB.researchgate.net
Synthesis of Derivatized and Analogous Perfluorinated Amidines
Strategies for N-Substituted Perfluorobenzimidamides
The synthesis of N-substituted perfluorobenzimidamides can be approached through several strategic routes, typically involving the modification of a pre-formed perfluorinated precursor.
One common strategy is the direct N-alkylation or N-arylation of a primary perfluorobenzimidamide. This nucleophilic substitution reaction would involve reacting 2,3,4,5,6-pentafluorobenzimidamide with an appropriate alkyl or aryl halide. The reaction is typically carried out in the presence of a base to deprotonate the amidine nitrogen, thereby increasing its nucleophilicity. The choice of solvent and base is crucial to ensure good yields and prevent side reactions.
Alternatively, N-substituted derivatives can be synthesized from the corresponding N-substituted benzamides. For example, a series of N-alkyl nitrobenzamides have been synthesized by reacting a substituted benzoyl chloride with a primary alkylamine. mdpi.com A similar approach could be adapted for perfluorinated systems, starting with pentafluorobenzoyl chloride and a desired primary or secondary amine to form an N-substituted pentafluorobenzamide. This amide would then need to be converted to the corresponding imidamide.
A plausible pathway for this conversion is a two-step process involving the formation of an imidoyl chloride followed by amination. The N-substituted pentafluorobenzamide could be reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to generate the corresponding N-substituted pentafluorobenzimidoyl chloride. Subsequent reaction of this intermediate with ammonia or an appropriate amine would yield the target N-substituted perfluorobenzimidamide.
The table below summarizes potential synthetic strategies for N-substituted perfluorobenzimidamides.
| Strategy | Starting Material | Key Reagents | Intermediate | Target Product |
| Direct Alkylation/Arylation | 2,3,4,5,6-Pentafluorobenzimidamide | Alkyl/Aryl Halide, Base | - | N-Alkyl/Aryl-2,3,4,5,6-pentafluorobenzimidamide |
| Amide Conversion Route | N-Substituted Pentafluorobenzamide | Chlorinating Agent (e.g., SOCl₂) | N-Substituted Pentafluorobenzimidoyl Chloride | N-Alkyl/Aryl-2,3,4,5,6-pentafluorobenzimidamide |
| Nitrile Route | 2,3,4,5,6-Pentafluorobenzonitrile | Amine (R-NH₂) | - | N-Substituted-2,3,4,5,6-pentafluorobenzimidamide |
Access to Other Fluorinated Benzimidamide Isomers and Homologs
Accessing benzimidamide analogs with different fluorination patterns on the aromatic ring involves starting from appropriately substituted fluorinated precursors. The synthesis of these precursors is key to obtaining the desired final products.
Tetra- and Trifluoro- Isomers: The synthesis of tetra- or trifluorobenzimidamides would begin with the corresponding tetra- or trifluorobenzonitriles. The position of the fluorine atoms on the aromatic ring is determined at this early stage. For example, to synthesize a 2,3,5,6-tetrafluorobenzimidamide, one would start with 2,3,5,6-tetrafluorobenzonitrile. The conversion of these variously substituted nitriles to the corresponding imidamide hydrochloride can be achieved via established methods like the Pinner synthesis, which involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride, followed by reaction with ammonia.
Positional Isomers: The synthesis of positional isomers, for example, in trifluoromethyl-substituted benzimidazoles, has been demonstrated by the alkylation of a substituted 2-trifluoromethylbenzimidazole precursor. researchgate.net This reaction often yields a mixture of two positional isomers, which can be separated by chromatography. researchgate.net A similar principle applies to fluorinated benzimidamides where the substitution pattern on the starting materials dictates the final isomer distribution. For instance, starting with 3,4,5-trifluorobenzonitrile (B140964) versus 2,4,6-trifluorobenzonitrile (B12505) would lead to the respective trifluorobenzimidamide isomers.
The synthesis of these varied precursors often relies on fundamental reactions in fluoroaromatic chemistry, such as nucleophilic aromatic substitution (SNAr) on highly fluorinated rings or diazotization-fluorination sequences (Balz-Schiemann reaction) on amino-substituted precursors.
The following table outlines the precursors required for accessing different fluorinated benzimidamide isomers.
| Target Compound Class | Required Precursor Example | Synthetic Origin of Precursor |
| Tetrafluorobenzimidamides | 2,3,5,6-Tetrafluorobenzonitrile | SNAr on Pentafluorobenzene |
| Trifluorobenzimidamides | 3,4,5-Trifluorobenzonitrile | Multi-step synthesis from trifluoroaniline |
| Difluorobenzimidamides | 2,5-Difluorobenzonitrile | Diazotization/Sandmeyer reaction of difluoroaniline |
The careful selection and synthesis of these fluorinated building blocks are paramount for the successful and regioselective preparation of a diverse range of fluorinated benzimidamide isomers and homologs.
Reactivity and Reaction Mechanisms of 2,3,4,5,6 Pentafluorobenzimidamide Hydrochloride
Acid-Base Properties and Protonation Equilibria
The acid-base characteristics of 2,3,4,5,6-pentafluorobenzimidamide hydrochloride are central to understanding its reactivity. The protonation state of the amidine group is in equilibrium, and the position of this equilibrium is profoundly affected by the electronic properties of the perfluoroaryl substituent.
Influence of Perfluoroaryl Group on Amidine Basicity
The amidine functional group is generally considered to be a strong organic base due to the resonance stabilization of its protonated form, the amidinium ion. However, the attachment of a perfluoroaryl group to the carbon atom of the amidine moiety dramatically reduces its basicity. This effect is primarily due to the strong electron-withdrawing inductive effect (-I) of the five fluorine atoms on the phenyl ring.
The fluorine atoms, being highly electronegative, pull electron density away from the amidine system. This destabilizes the positive charge of the amidinium cation, making the protonation of the amidine less favorable. Consequently, 2,3,4,5,6-pentafluorobenzimidamide is a significantly weaker base compared to its non-fluorinated counterpart, benzamidine.
Table 1: Comparison of Basicity in Related Amine and Amidine Compounds
| Compound | Functional Group | Substituent Effect | Expected Basicity |
| Benzamidine | Amidine | Phenyl group (weakly withdrawing) | Strong Base |
| 2,3,4,5,6-Pentafluorobenzimidamide | Amidine | Pentafluorophenyl group (strongly withdrawing) | Significantly Weaker Base |
| Aniline | Amine | Phenyl group (weakly withdrawing) | Weak Base |
| Pentafluoroaniline | Amine | Pentafluorophenyl group (strongly withdrawing) | Very Weak Base |
Nucleophilic Reactivity of the Amidine Moiety
In its unprotonated (free base) form, the amidine group possesses nucleophilic character due to the lone pairs of electrons on the nitrogen atoms. However, in this compound, the amidine is protonated, which significantly diminishes its nucleophilicity. To participate in nucleophilic reactions, the free base must be generated, typically by treatment with a suitable base.
Reactions with Electrophilic Species
Once deprotonated, the 2,3,4,5,6-pentafluorobenzimidamide can react with a variety of electrophiles. The reaction typically occurs at one of the nitrogen atoms. For example, it can undergo N-acylation with acyl chlorides or N-alkylation with alkyl halides. The strong electron-withdrawing nature of the pentafluorophenyl group can influence the regioselectivity of these reactions.
Formation of Covalent Adducts
The nucleophilic nitrogen atoms of the free base form of 2,3,4,5,6-pentafluorobenzimidamide can participate in addition reactions with various electrophilic species to form covalent adducts. For instance, reactions with isocyanates or isothiocyanates would be expected to yield substituted ureas or thioureas, respectively. These reactions are common for amidines and are a key aspect of their synthetic utility.
Transformations Involving the Perfluoroaryl Ring
The pentafluorophenyl group is highly susceptible to nucleophilic attack, a characteristic that defines a significant portion of the reactivity of 2,3,4,5,6-pentafluorobenzimidamide.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The perfluoroaryl ring of 2,3,4,5,6-pentafluorobenzimidamide is highly activated towards nucleophilic aromatic substitution (SNAr). The five electron-withdrawing fluorine atoms create a significant electron deficiency in the aromatic ring, making it an excellent electrophile. This allows for the displacement of one or more fluorine atoms by a variety of nucleophiles.
The substitution typically occurs at the para-position (C4) relative to the amidine group. This is because the intermediate formed upon nucleophilic attack at this position (a Meisenheimer complex) is better stabilized by resonance involving the amidine substituent.
Common nucleophiles that can participate in SNAr reactions with the pentafluorophenyl ring include:
Amines (primary and secondary)
Alkoxides and phenoxides
Thiolates
The reaction conditions for these substitutions are generally mild, often proceeding at room temperature or with gentle heating. The amidine group itself, being a potential nucleophile, can influence the course of these reactions, and in some cases, intramolecular cyclizations may occur if a suitable nucleophilic center is present in a substituent on the amidine nitrogen.
Table 2: Regioselectivity in SNAr Reactions of Pentafluorophenyl Compounds
| Position of Attack | Relative Rate of Substitution | Rationale |
| para (C4) | Fastest | Most effective resonance stabilization of the Meisenheimer intermediate. |
| ortho (C2, C6) | Slower | Less effective resonance stabilization compared to para. |
| meta (C3, C5) | Slowest | No direct resonance stabilization of the negative charge by the activating group. |
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Applications of 2,3,4,5,6 Pentafluorobenzimidamide Hydrochloride in Organic Synthesis
As a Versatile Building Block for Complex Molecules
The dual functionality of 2,3,4,5,6-pentafluorobenzimidamide hydrochloride allows it to act as a potent precursor for the assembly of diverse and complex molecules, particularly those incorporating fluorine atoms to modulate their physicochemical and biological properties.
The synthesis of fluorinated heterocycles is of significant interest in medicinal and agrochemical research, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. rsc.org this compound is an exemplary starting material for creating heterocyclic systems bearing a pentafluorophenyl substituent.
Pyrimidines: A general and effective method for synthesizing fluorinated pyrimidines involves the cyclocondensation reaction between an amidine hydrochloride and a suitable three-carbon electrophilic partner. For instance, 4-amino-5-fluoropyrimidines can be synthesized from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate under mild conditions. nih.gov In this context, this compound can react with a β-dicarbonyl compound or its equivalent to form a 2-(pentafluorophenyl)-substituted pyrimidine (B1678525) ring. The reaction typically proceeds without the need for basic additives, with the hydrochloride salt form proving optimal for achieving high yields. nih.gov
Table 1: General Synthesis of 2-Substituted-4-amino-5-fluoropyrimidines
| Amidine Reactant | 1,3-Dicarbonyl Equivalent | Product | Reference |
|---|---|---|---|
| R-C(NH)NH₂·HCl | Potassium 2-cyano-2-fluoroethenolate | 2-R-4-amino-5-fluoropyrimidine | nih.gov |
| This compound | β-ketoester or malononitrile (B47326) derivatives | 2-(Pentafluorophenyl)-pyrimidine derivative | (Inferred) |
Imidazoles: The synthesis of fluorinated imidazoles can be achieved through palladium-catalyzed reactions where a fluorinated amidine is a key component. Research has demonstrated that fluorinated propargyl amidines react with iodoarenes in the presence of a palladium catalyst to yield 2,5-disubstituted imidazoles. mdpi.com Although this specific study focuses on propargyl amidines, the underlying reactivity showcases the utility of the amidine group in forming the imidazole (B134444) core. By analogy, 2,3,4,5,6-pentafluorobenzimidamide can be envisioned as a precursor for N-acylated or N-alkylated derivatives that could undergo similar cyclization strategies to furnish 2-(pentafluorophenyl)imidazoles.
Triazines: The Pinner synthesis offers a classical route to 2-hydroxy-4,6-diaryl-s-triazines through the reaction of aryl amidines with phosgene. beilstein-journals.org This methodology could theoretically be applied to 2,3,4,5,6-pentafluorobenzimidamide to produce 2-hydroxy-4,6-bis(pentafluorophenyl)-1,3,5-triazine. Furthermore, modern synthetic routes often involve the cyclotrimerization of nitriles or the reaction of amidines with other reagents to form the triazine core. nih.gov However, specific literature detailing the use of this compound for the synthesis of triazines is not extensively documented.
The amidine group itself is a valuable functional motif in medicinal chemistry and coordination chemistry. The N,N'-disubstituted amidinate ligand, formed upon deprotonation of the corresponding amidinium salt, is a powerful coordinating agent for a wide range of metals. While specific studies focusing solely on building diverse scaffolds from 2,3,4,5,6-pentafluorobenzimidamide are limited, the fundamental reactivity of the amidine allows for its incorporation into larger molecular frameworks. It can be N-functionalized with various alkyl or aryl groups to create precursors for macrocycles or ligands for metal-organic frameworks (MOFs), where the pentafluorophenyl group can introduce properties such as modified electronic character and potential for fluorous-phase interactions.
Role as a Reagent or Intermediate in Catalytic Systems
Beyond its role as a structural building block, this compound and its derivatives can act as crucial components within catalytic systems, either as precursors to organocatalysts or as ligands that modulate the activity of transition metals.
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. rsc.org Amidines are known to be strong organic bases and have been used as catalysts in various transformations. The pentafluorophenyl group in 2,3,4,5,6-pentafluorobenzimidamide significantly reduces the basicity of the amidine nitrogen atoms due to its powerful electron-withdrawing inductive effect. While this property might limit its use as a simple Brønsted base catalyst, it opens possibilities for its use in catalysis involving hydrogen bonding or as a precursor to more complex chiral catalysts where the electronic properties can be finely tuned. However, the direct application of this compound as a precursor in organocatalysis is not a widely reported area of research in the current scientific literature.
The most well-documented catalytic application involving structures related to 2,3,4,5,6-pentafluorobenzimidamide is in the realm of transition metal catalysis, particularly with palladium. A notable study demonstrated the synthesis of 2,5-disubstituted imidazoles through a palladium-catalyzed coupling reaction of fluorinated propargyl amidines with aryl iodides. mdpi.com
In this process, a fluorinated propargyl amidine undergoes a palladium-catalyzed reaction with an iodoarene. The transformation is proposed to proceed through a nitropalladation–reductive elimination pathway, leading to the formation of the imidazole ring in good yields. mdpi.com The reaction is efficient even with a ligand-free palladium(II) acetate (B1210297) catalyst. This methodology highlights the crucial role of the fluorinated amidine moiety as an active participant in the catalytic cycle, facilitating the key bond-forming steps that lead to the heterocyclic product. The pentafluorobenzimidamide moiety, if incorporated into such a system, would be expected to influence the reaction kinetics and substrate scope due to its electronic properties.
Table 2: Palladium-Catalyzed Synthesis of Imidazoles from Fluorinated Propargyl Amidines
| Propargyl Amidine Substrate | Aryl Iodide | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Propargyl-N'-(4-methoxyphenyl)benzamidine | Iodobenzene | Pd(OAc)₂ | 2-Phenyl-5-benzyl-1-(4-methoxyphenyl)imidazole | 85 | mdpi.com |
| N-Propargyl-N'-(4-methoxyphenyl)-4-fluorobenzamidine | Iodobenzene | Pd(OAc)₂ | 2-(4-Fluorophenyl)-5-benzyl-1-(4-methoxyphenyl)imidazole | 82 | mdpi.com |
| N-Propargyl-N'-(4-methoxyphenyl)benzamidine | 4-Iodotoluene | Pd(OAc)₂ | 2-Phenyl-5-(4-methylbenzyl)-1-(4-methoxyphenyl)imidazole | 80 | mdpi.com |
This table is based on the findings reported for fluorinated propargyl amidines and illustrates the general reaction scheme.
Functionalization Strategies for Material Science Precursors
The unique properties conferred by the perfluorinated aromatic ring—such as thermal stability, chemical resistance, and hydrophobicity—make this compound an attractive, albeit underexplored, precursor for materials science. The amidine group provides a reactive handle for incorporating the pentafluorophenyl motif into polymers or onto surfaces. Functionalization could involve polymerization of amidine-containing monomers to create fluorinated polymers with low surface energy or high thermal stability. Another potential application lies in surface modification, where the amidine could be used to anchor the molecule to a substrate, presenting a highly fluorinated surface. Despite this potential, specific and detailed research on the functionalization of this compound for the development of material science precursors is not extensively covered in the available literature.
Integration into Polymer Architectures
The direct integration of this compound into polymer backbones or as a pendant group has not been detailed in accessible research. The scientific community has extensively investigated other fluorinated monomers and precursors for polymer synthesis to enhance thermal stability, chemical resistance, and optical properties. However, specific studies detailing the polymerization reactions involving this compound, its reactivity ratios with other monomers, or the properties of resulting polymers are not currently available.
Development of Optoelectronic Material Intermediates
Similarly, the application of this compound as a precursor or intermediate for optoelectronic materials is not documented in the reviewed literature. The synthesis of organic semiconductors and other components of optoelectronic devices often involves fluorinated building blocks to tune electronic energy levels and improve device performance and stability. Despite the potential utility of a highly fluorinated compound like this compound, there are no specific reports on its use to synthesize chromophores, charge-transport materials, or other intermediates for this field. Further research is required to explore and establish the potential of this compound in the development of novel optoelectronic materials.
Advanced Spectroscopic and Structural Characterization of 2,3,4,5,6 Pentafluorobenzimidamide Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For the target compound, a multi-nuclear approach is essential for a complete assignment.
The 1H NMR spectrum is expected to be simple, revealing only the protons of the amidinium group. Due to the resonance stabilization of the amidinium cation, the two nitrogen atoms are equivalent, and the four attached protons would exist in a similar chemical environment. These protons are acidic and subject to chemical exchange with the solvent and each other, which typically results in broad signals. Their chemical shift would be significantly downfield due to the electron-withdrawing nature of the positively charged functional group and the adjacent pentafluorophenyl ring.
Predicted 1H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
|---|
19F NMR is a powerful tool for characterizing fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the 19F nucleus. The pentafluorophenyl group presents a distinct set of signals corresponding to the ortho, meta, and para fluorine atoms relative to the amidinium substituent. The chemical shifts and coupling patterns are characteristic of this spin system. The ortho-fluorines are typically the most deshielded, followed by the para and meta positions.
Predicted 19F NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (JF-F) (Hz) | Assignment |
|---|---|---|---|
| ~ -142 | Doublet of Triplets (dt) | 3Jortho-meta ≈ 21 Hz, 4Jortho-para ≈ 7 Hz | F-2, F-6 (ortho) |
| ~ -158 | Triplet (t) | 3Jpara-meta ≈ 21 Hz | F-4 (para) |
The 13C NMR spectrum provides direct information about the carbon framework. The spectrum is expected to show four distinct signals for the aromatic carbons due to symmetry, in addition to the signal for the amidinium carbon. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (1JC-F), which can be a key diagnostic feature. The amidinium carbon is expected to be significantly deshielded.
Predicted 13C NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Assignment |
|---|---|---|
| ~ 165 | Singlet | Amidinium Carbon (C=N2) |
| ~ 145 | Doublet (dm) (1JC-F ≈ 250 Hz) | C-2, C-6 (ortho) |
| ~ 142 | Doublet (dm) (1JC-F ≈ 255 Hz) | C-4 (para) |
| ~ 138 | Doublet (dm) (1JC-F ≈ 252 Hz) | C-3, C-5 (meta) |
15N NMR, while less sensitive than other nuclei, can provide valuable information about the electronic environment of nitrogen atoms. In the symmetric amidinium cation, the two nitrogen atoms are chemically equivalent and are expected to produce a single resonance signal. The chemical shift would be characteristic of an sp2-hybridized nitrogen in a cationic system.
Predicted 15N NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
|---|
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): A 1H-1H COSY would not be particularly informative for this molecule, as there are no vicinal non-exchangeable protons to show correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded nuclei. A 1H-13C HSQC would be used to confirm the absence of protons on the aromatic ring and would show a correlation between the broad proton signal (~9.0-9.5 ppm) and a potential, though often difficult to observe, amidinium carbon signal if a specialized experiment is used. A 19F-13C HSQC would definitively link each fluorine resonance to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between nuclei separated by two or three bonds. A 1H-13C HMBC would be key to show a correlation from the NH2 protons to the amidinium carbon and the ipso-carbon (C-1) of the phenyl ring, confirming the core structure. 19F-13C HMBC experiments would reveal multi-bond correlations within the pentafluorophenyl ring, further solidifying the carbon assignments.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of 2,3,4,5,6-Pentafluorobenzimidamide Hydrochloride would be dominated by vibrations from the amidinium and pentafluorophenyl groups.
Predicted IR Absorption Bands
| Wavenumber (cm-1) | Intensity | Vibrational Mode |
|---|---|---|
| 3300 - 3100 | Strong, Broad | N-H stretching (amidinium -NH2) |
| ~ 1670 | Strong | C=N stretching (amidinium group) |
| ~ 1650 | Medium | N-H bending |
| ~ 1520, 1490 | Strong | Aromatic C=C stretching |
| ~ 1250 - 1000 | Very Strong | C-F stretching |
Vibrational Modes of the Amidine Group
The amidine group (-C(NH2)=NH) in this compound presents a series of characteristic vibrational modes in infrared (IR) and Raman spectroscopy. The protonation of the imino nitrogen to form the hydrochloride salt influences the electronic distribution and, consequently, the vibrational frequencies of these bonds.
Key vibrational modes associated with the amidinium cation include N-H stretching, C=N stretching, and NH2 deformation vibrations. The N-H stretching vibrations of the -NH2 and =NH2+ groups are typically observed as broad bands in the high-frequency region of the spectrum, generally between 3000 and 3400 cm⁻¹. acs.org The C=N stretching vibration is a particularly important diagnostic peak, often appearing in the range of 1640-1710 cm⁻¹. nih.gov The presence of the electron-withdrawing pentafluorophenyl group can shift this frequency. Additionally, deformation vibrations (scissoring) of the NH2 group are expected in the 1590-1650 cm⁻¹ region. nih.gov
Table 1: Expected Vibrational Modes for the Amidine Group
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | -NH₂, =NH₂⁺ | 3000 - 3400 | Medium to Strong, Broad |
| C=N Stretch | C=NH₂⁺ | 1640 - 1710 | Strong |
| NH₂ Scissoring (Deformation) | -NH₂ | 1590 - 1650 | Medium |
Note: The exact positions of these peaks can be influenced by hydrogen bonding in the solid state and the specific counter-ion.
Characteristic Absorptions of the Perfluorinated Aromatic Ring
The pentafluorophenyl group (C₆F₅) gives rise to several strong and characteristic absorption bands in the IR spectrum. These are primarily due to C-F and C-C stretching vibrations within the aromatic ring. Aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. libretexts.orgorgchemboulder.com For perfluorinated aromatics, strong absorptions related to the ring vibrations are prominent.
The most intense and diagnostic peaks for a perfluorinated aromatic ring are the C-F stretching vibrations, which are typically found in the 1100-1350 cm⁻¹ region. acs.org The collective vibration of multiple C-F bonds results in very strong and often complex absorption patterns, which are a hallmark of fluorinated organic compounds. Out-of-plane C-F bending vibrations can also be observed at lower frequencies.
Table 2: Characteristic IR Absorptions for the Perfluorinated Aromatic Ring
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C=C Stretch | C₆F₅ Ring | 1400 - 1600 | Medium to Strong |
| C-F Stretch | Ar-F | 1100 - 1350 | Very Strong |
| Aromatic Ring Vibrations | C₆F₅ Ring | 950 - 1225 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent ion. nih.govmdpi.com For 2,3,4,5,6-Pentafluorobenzimidamide (C₇H₃F₅N₂), the expected ion in positive mode electrospray ionization (ESI) would be the protonated molecule, [M+H]⁺. The exact mass of this ion can be calculated and compared to the experimentally observed value with a high degree of confidence, typically with an error of less than 5 ppm. nih.gov Depending on the ionization conditions, an adduct with the chloride counter-ion might also be observed. elsevierpure.com
Table 3: Calculated Exact Masses for HRMS Analysis
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | [C₇H₄F₅N₂]⁺ | 211.03435 |
| [M+Na]⁺ | [C₇H₃F₅N₂Na]⁺ | 233.01629 |
Fragmentation Pathways and Structural Information
Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion to generate a characteristic pattern of product ions. researchgate.net This fragmentation pattern provides valuable information about the molecule's structure. For the [M+H]⁺ ion of 2,3,4,5,6-Pentafluorobenzimidamide, several fragmentation pathways can be proposed.
A common fragmentation pathway for amidines is the neutral loss of ammonia (B1221849) (NH₃). Another likely fragmentation involves cleavage at the bond between the aromatic ring and the amidine carbon, leading to the formation of the C₆F₅⁺ ion or related fragments. Successive losses of HF from fluorinated fragments are also possible. nih.gov
Table 4: Plausible Fragmentation Pathways and Expected Product Ions
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion Formula | Product Ion (m/z) |
|---|---|---|---|
| 211.0344 | NH₃ | [C₇HF₅N]⁺ | 194.0077 |
| 211.0344 | CH₂N₂ | [C₆F₅]⁺ | 166.9934 |
| 211.0344 | HCN | [C₆H₃F₅N]⁺ | 184.0238 |
Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. youtube.com
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Molecular Conformation and Bond Parameters
While a specific crystal structure for this compound may not be publicly available, the expected structural features can be inferred. X-ray analysis would reveal the planarity of the pentafluorophenyl ring and the geometry of the amidinium group. The C-N bonds within the amidinium moiety are expected to have lengths intermediate between typical single and double bonds due to charge delocalization.
The analysis would also detail the hydrogen bonding network formed between the amidinium protons and the chloride anions, as well as potential intermolecular interactions involving the fluorine atoms. The electron-withdrawing nature of the C₆F₅ ring is expected to influence the bond lengths within the amidine group. For instance, the Ar-C bond may be shorter than a typical aryl-carbon single bond.
Table 5: Expected Bond Parameters from X-ray Crystallography
| Bond | Expected Bond Length (Å) | Expected Bond Angle | Expected Angle Value (°) |
|---|---|---|---|
| C-F (aromatic) | 1.33 - 1.36 | F-C-C | 118 - 122 |
| C-C (aromatic) | 1.38 - 1.40 | C-C-C (in ring) | ~120 |
| Ar-C (amidine) | 1.47 - 1.50 | C(ar)-C(am)-N | ~120 |
These values are based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific crystal packing and intermolecular forces.
| Donor | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H | Cl | Data not available | Data not available | Data not available | Data not available |
| N-H | N | Data not available | Data not available | Data not available | Data not available |
| N-H | F | Data not available | Data not available | Data not available | Data not available |
| Table 1: Hypothetical Hydrogen Bonding Parameters. This interactive table is populated with placeholder text as specific experimental data for this compound is not currently available in published literature. |
Investigation of Intermolecular Interactions (e.g., C-H...π, C-H...O, C-H...F, F...F)
Beyond classical hydrogen bonding, the crystal structure of this compound is expected to be influenced by a variety of weaker intermolecular interactions. The pentafluorinated phenyl ring is electron-deficient and could participate in π-π stacking interactions, though likely offset due to electrostatic repulsion. Interactions involving the fluorine atoms, such as C-H···F and F···F contacts, are also anticipated to play a significant role in the supramolecular assembly. The distances and geometries of these interactions would provide insight into their energetic contributions to the stability of the crystal lattice.
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |
| C-H···F | C-H | F | Data not available |
| F···F | F | F | Data not available |
| π-π stacking | Centroid | Centroid | Data not available |
| Table 2: Potential Intermolecular Interactions. This interactive table illustrates the types of intermolecular interactions that could be analyzed with the necessary crystallographic data, which is currently unavailable for this compound. |
Polymorphism Studies and Crystal Engineering
Polymorphism, the ability of a compound to crystallize in multiple forms with different arrangements, is a critical area of study for pharmaceuticals and materials science. The existence of polymorphs of this compound would depend on factors such as solvent of crystallization, temperature, and pressure. Crystal engineering approaches could potentially be employed to control the crystallization process and target specific polymorphs with desired physical properties. However, without any reported crystal structures, an investigation into the polymorphism of this specific compound remains speculative.
Computational and Theoretical Investigations of 2,3,4,5,6 Pentafluorobenzimidamide Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of 2,3,4,5,6-Pentafluorobenzimidamide hydrochloride at the atomic level.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemmethod.com DFT calculations for this compound typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. chemmethod.com These calculations provide a detailed understanding of the molecule's electronic landscape.
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For aromatic compounds, this gap can be influenced by substituent effects. The highly electronegative fluorine atoms in the pentafluorophenyl ring are expected to lower both the HOMO and LUMO energy levels, potentially affecting the molecule's reactivity and charge transfer characteristics.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For the protonated benzimidamide moiety, the positive charge is expected to be localized around the amidinium group, making it a likely site for nucleophilic attack. The pentafluorophenyl ring, with its electron-withdrawing fluorine atoms, would exhibit a more positive electrostatic potential compared to a non-fluorinated ring.
Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and intramolecular interactions. This analysis provides insights into the stability arising from hyperconjugative interactions between occupied and unoccupied orbitals.
Table 1: Representative Electronic Properties from DFT Calculations
| Property | Description | Expected Influence on this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered by the electron-withdrawing pentafluorophenyl group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Significantly lowered by the pentafluorophenyl group. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be relatively large, suggesting high stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying reactive sites. | Positive potential around the amidinium group and the fluorinated ring. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical methods are widely used for the prediction of NMR chemical shifts, which can be a valuable tool for structural elucidation and confirmation. liverpool.ac.ukrsc.orgnovartis.comchemrxiv.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for calculating nuclear magnetic shielding tensors, from which chemical shifts can be derived. nih.gov
For this compound, predicting the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra is of particular interest. The chemical shifts of the protons and carbons in the benzimidamide moiety will be influenced by the protonation state and the electron-withdrawing nature of the pentafluorophenyl ring.
The prediction of ¹⁹F NMR chemical shifts is especially important for fluorinated compounds. rsc.orgnovartis.comchemrxiv.org DFT calculations can help in assigning the signals corresponding to the different fluorine atoms on the aromatic ring (ortho, meta, and para positions). The accuracy of these predictions is dependent on the chosen functional and basis set, and often, a scaling factor derived from a set of known compounds is applied to the calculated shielding constants to improve agreement with experimental data. rsc.org The significant electronic effects of the fluorine atoms, including both inductive and resonance effects, play a crucial role in determining their chemical shifts. nih.gov
Table 2: Theoretical vs. Experimental NMR Chemical Shift Analysis
| Nucleus | Computational Method | Key Considerations |
|---|---|---|
| ¹H | GIAO-DFT | Sensitive to protonation site and hydrogen bonding. |
| ¹³C | GIAO-DFT | Affected by fluorination and the amidinium positive charge. |
| ¹⁵N | GIAO-DFT | Provides insight into the electronic environment of the nitrogen atoms. |
| ¹⁹F | GIAO-DFT | Highly sensitive to the local electronic structure; requires careful method selection for accuracy. rsc.orgnovartis.com |
Calculation of Energetics for Reaction Pathways and Transition States
DFT calculations are instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the determination of the energetics of various reaction pathways. researchgate.net For this compound, this can include studying its synthesis, decomposition, or reactions with other molecules.
By locating the transition state structures connecting reactants and products, the activation energy for a given reaction can be calculated. This information is crucial for understanding the reaction kinetics and mechanism. For instance, the rotational barriers around the C-N bonds in the amidinium group or the C-C bond connecting the ring to the amidinium moiety can be calculated to understand conformational dynamics.
Furthermore, the proton affinity and gas-phase basicity of the neutral 2,3,4,5,6-Pentafluorobenzimidamide can be computed to understand the thermodynamics of its protonation. These calculations would involve optimizing the geometries of both the neutral and protonated species and calculating their electronic energies.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics simulations are employed to study the behavior of the molecule in a more complex environment, such as in solution.
Conformational Analysis and Tautomerism
This compound can exist in different conformations due to the rotation around single bonds. A thorough conformational analysis can be performed using molecular mechanics or DFT methods to identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature.
Tautomerism is another important aspect to consider for the protonated benzimidamide moiety. The proton can potentially reside on either of the two nitrogen atoms, leading to two tautomeric forms. While these may be equivalent in the gas phase, in a condensed phase or when interacting with other molecules, one tautomer might be favored. Quantum chemical calculations can be used to determine the relative energies of these tautomers and the energy barrier for interconversion. The highly symmetric nature of the amidinium cation in the hydrochloride salt would likely lead to equivalent charge distribution between the two nitrogen atoms.
Solvent Effects on Molecular Behavior
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. academie-sciences.frnih.govresearchgate.net These solvent effects can be studied using both implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of the effect of the solvent on the electronic structure and geometry of the solute.
Explicit solvent models, used in Molecular Dynamics (MD) simulations, treat the solvent molecules individually. academie-sciences.frnih.gov An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules, allowing for the study of the dynamic behavior of the solute and solvent over time. MD simulations can provide detailed information on the solvation shell structure around the this compound, including the orientation of solvent molecules and the nature of solute-solvent interactions (e.g., hydrogen bonding between the amidinium protons and solvent molecules). These simulations are also crucial for understanding how the solvent influences the conformational preferences and dynamics of the molecule.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Prediction of Intermolecular Interactions and Aggregation Behavior
Computational and theoretical investigations are crucial for predicting the intermolecular interactions and aggregation behavior of this compound. In the absence of direct experimental data for this specific compound, theoretical modeling provides valuable insights into the non-covalent forces that govern its supramolecular chemistry. These forces dictate the compound's crystal packing, solubility, and potential for self-assembly.
The primary intermolecular interactions expected for this compound are a combination of strong charge-assisted hydrogen bonds, halogen bonds, and π-interactions, all influenced by the heavily fluorinated aromatic system.
Key Predicted Intermolecular Interactions:
The structure of the protonated pentafluorobenzimidamide cation and the presence of the chloride anion suggest a complex network of interactions. Quantum chemical calculations on analogous fluorinated and protonated molecules help in predicting the nature and relative strength of these forces.
Hydrogen Bonding: The amidinium group (-C(NH2)2+) is a strong hydrogen bond donor. The primary hydrogen bonds will be charge-assisted interactions between the N-H groups and the chloride anion (Cl⁻). These N-H···Cl⁻ bonds are expected to be the most significant contributors to the crystal lattice energy. Additionally, weaker C-H···F and potentially N-H···F intramolecular and intermolecular hydrogen bonds may occur, further stabilizing the structure.
Halogen Bonding: While fluorine is the least polarizable halogen and thus the weakest halogen bond donor, the electron-withdrawing nature of the pentafluorophenyl ring can induce a positive region (a σ-hole) on the fluorine atoms, allowing for weak C-F···Cl⁻ or C-F···N halogen bonds. Studies on other halogenated benzamides and related structures have shown that even weak halogen interactions can play a role in directing crystal packing.
π-Interactions: The pentafluorophenyl ring's electronic properties are significantly altered by the five fluorine substituents. The strong electron-withdrawing effect leads to a quadrupole moment that is inverted compared to benzene, resulting in repulsive π-π stacking interactions when arranged in a parallel-displaced or face-to-face manner. However, favorable π-cation or π-anion interactions might occur between the electron-deficient ring and the chloride anion or another cation. Computational studies on fluorinated aromatic rings suggest that edge-to-face interactions might be favored over traditional stacking.
Ion-Pairing: The electrostatic attraction between the protonated benzimidamide cation and the chloride anion is a fundamental force holding the compound together. This strong coulombic interaction is a primary driver for the formation of the solid-state structure.
Predicted Interaction Hierarchy and Energetics:
Based on computational studies of similar molecular systems, the expected hierarchy of interaction energies can be summarized. The following table provides a qualitative prediction of the relative strengths of the intermolecular forces.
| Interaction Type | Donor | Acceptor | Predicted Relative Strength | Estimated Energy Range (kcal/mol) |
| Charge-Assisted Hydrogen Bond | N-H (Amidinium) | Cl⁻ | Very Strong | 10 - 25 |
| Ion-Pairing | Amidinium Cation | Cl⁻ | Strong | 5 - 15 |
| π-Anion Interaction | Pentafluorophenyl Ring | Cl⁻ | Moderate | 2 - 7 |
| Hydrogen Bond | C-H (Aromatic) | Cl⁻ / F | Weak | 1 - 3 |
| Halogen Bond | C-F | Cl⁻ / N | Very Weak | < 1 |
| Repulsive π-π Stacking | Pentafluorophenyl Ring | Pentafluorophenyl Ring | Repulsive | > 0 |
Note: These are estimated energy ranges based on computational studies of analogous compounds and are intended for comparative purposes.
Aggregation Behavior:
The interplay of the aforementioned intermolecular forces is predicted to result in a highly structured aggregation pattern, both in the solid state and potentially in solution.
Solution Behavior: In solution, the degree of aggregation will depend on the solvent's polarity. In polar, protic solvents, the compound is likely to be well-solvated, with solvent molecules competing for hydrogen bonding sites and minimizing aggregation. In less polar solvents, ion-pairing would be more pronounced, potentially leading to the formation of dimers or small oligomers. Molecular dynamics simulations would be a powerful tool to explore the solvent's effect on the equilibrium between monomeric and aggregated species. These simulations can predict the preferred orientation of molecules within an aggregate and calculate the potential of mean force for association.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies
The development of efficient, scalable, and sustainable methods for the synthesis of 2,3,4,5,6-Pentafluorobenzimidamide hydrochloride is a primary area of future research. Current approaches often rely on classical methods, but modern synthetic strategies offer promising avenues for improvement.
Future synthetic explorations will likely focus on catalytic methods to improve efficiency and reduce waste. Various metal catalysts have been successfully employed for the synthesis of related benzimidazole (B57391) structures, suggesting their potential applicability. researchgate.netnih.govnih.gov Research could investigate catalysts based on cobalt, iron, copper, or iridium to facilitate the cyclization and formation of the imidamide group under milder conditions. organic-chemistry.org For instance, cobalt nanocomposites have proven effective and recyclable in synthesizing a range of biologically active benzimidazoles, offering a template for greener synthetic routes. nih.govorganic-chemistry.org
Furthermore, the introduction of chirality into derivatives of this compound opens up possibilities for applications in stereoselective synthesis. Asymmetric synthesis of related fluorinated compounds has been achieved using palladium-catalyzed reactions and chiral S(VI) transfer reagents. nih.govnih.gov Future work could focus on developing enantioselective methods for functionalizing the imidamide group or the aromatic ring, potentially leading to novel chiral ligands or catalysts. chemrxiv.org The stability and reactivity of fluorinated intermediates are critical considerations in designing such synthetic pathways. researchgate.net
Table 1: Potential Catalytic Systems for Synthesis
| Catalyst Type | Potential Reaction | Advantages |
|---|---|---|
| Cobalt Nanocomposites | C-N Coupling/Cyclization | High yield, recyclability, additive-free conditions. organic-chemistry.org |
| Iron-Sulfur Systems | Redox Condensation | Use of inexpensive metals, solvent-free conditions. nih.gov |
| Copper-based Catalysts | Oxidative Cross-Coupling | Broad substrate scope, domino reaction sequences. organic-chemistry.org |
| Iridium Complexes | Annulation Reactions | High efficiency for C-H amination. organic-chemistry.org |
For industrial-scale production, flow chemistry presents a significant improvement over traditional batch processing. durham.ac.uk Continuous flow systems offer enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. nih.govnih.gov The synthesis of this compound, which may involve hazardous reagents or exothermic steps, is an ideal candidate for adaptation to a flow process.
Expanded Role in Organic Synthesis
Beyond its synthesis, the unique structure of this compound can be leveraged to develop new tools for organic chemistry.
The inherent properties of the molecule—a highly electron-withdrawn pentafluorophenyl group and a bidentate-capable imidamide moiety—make it an attractive scaffold for new reagents and catalysts. The imidamide group can act as a ligand for transition metals, while the perfluorinated ring can modulate the electronic properties of the resulting metal complex. This could lead to catalysts with unique reactivity and selectivity, particularly in reactions such as C-H activation or cross-coupling. The general utility of benzimidazole derivatives in catalysis suggests a promising future for this fluorinated analogue. researchgate.net
In the field of supramolecular chemistry, bio-inspired systems aim to mimic the self-assembly and recognition properties of biological molecules. rsc.orghilarispublisher.com The pentafluorophenyl group introduces strong hydrophobic and fluorous character, which can drive self-assembly in aqueous or organic media. This property can be harnessed to construct well-defined nanostructures like micelles, vesicles, or fibers.
By functionalizing the imidamide group, researchers can introduce recognition motifs or polymerizable units. This would allow for the incorporation of the compound into larger, bio-inspired architectures such as smart drug delivery platforms or artificial cells, where the focus is on the structural and responsive properties of the system rather than a direct therapeutic effect. nih.govnih.gov The goal is to create materials that can respond to specific stimuli, a hallmark of many biological systems. rsc.org
Advanced Materials Science Applications
The high fluorine content of this compound imparts properties that are highly desirable in materials science, including thermal stability, chemical inertness, and hydrophobicity. mdpi.comacs.org These characteristics are hallmarks of many high-performance fluorinated materials. man.ac.ukgreenpeace.to
Future research could explore the use of this compound as a monomer or additive in the development of advanced fluoropolymers. The presence of the benzimidamide structure could introduce hydrogen-bonding capabilities, allowing for the creation of polymers with enhanced mechanical properties, thermal stability, or specific liquid crystalline phases. Potential applications for such materials include high-performance coatings, sealants for harsh environments, and membranes for separation processes. mdpi.comresearchgate.net The combination of a rigid aromatic core and a polar, hydrogen-bonding functional group offers a pathway to novel materials with tailored properties.
Table 2: Potential Applications in Materials Science
| Application Area | Relevant Properties of the Compound | Potential Outcome |
|---|---|---|
| High-Performance Polymers | High fluorine content, thermal stability, hydrogen bonding capability. | Development of fluoropolymers with improved thermal and mechanical properties. mdpi.comman.ac.uk |
| Advanced Coatings | Hydrophobicity, chemical resistance. | Creation of durable, self-cleaning, and anti-corrosion surfaces. researchgate.net |
| Organic Electronics | Electron-deficient aromatic ring. | Use as a building block for n-type organic semiconductors or dielectric layers. |
Design of Fluorinated Polymers and Supramolecular Assemblies
The dual functionality of this compound—a pentafluorophenyl group and a benzamidinium cation—offers distinct advantages for the rational design of advanced polymers and self-assembling systems.
Polymers containing pentafluorophenyl (PFP) esters are recognized as versatile platforms for creating functional materials. researchgate.net These PFP-based polymers serve as polymeric active esters that are highly reactive towards nucleophiles like amines, allowing for post-polymerization modification. researchgate.netwikipedia.org This approach is often favored over alternatives due to the higher stability of PFP esters towards hydrolysis and their solubility in a broader range of organic solvents. wikipedia.orgutwente.nl A future research direction could involve using the amine functionality of a derivative of 2,3,4,5,6-Pentafluorobenzimidamide to modify existing PFP-containing polymers, thereby introducing the unique electronic and binding properties of the fluorinated amidine moiety into the polymer structure. rsc.org Alternatively, new monomers based on this compound could be synthesized and polymerized to create novel fluorinated polymers with inherent functionalities for applications in functional surfaces or nanoparticles. wikipedia.org
Exploration in Optoelectronic and Energy-Related Materials
The incorporation of fluorine into organic molecules is a well-established strategy for tuning their electronic properties for applications in optoelectronics and energy storage. acs.orgnih.gov The pentafluorophenyl group, in particular, is a valuable motif for designing functional materials due to its high thermal stability and strong electron-withdrawing nature. researchgate.netresearchgate.net
In optoelectronics, fluorination is used to lower the energy levels of the lowest unoccupied molecular orbitals (LUMOs) of conjugated molecules, which can improve electron injection and transport in devices like organic field-effect transistors (OFETs). acs.orgnih.gov Future research could investigate the incorporation of the 2,3,4,5,6-pentafluorobenzimidamide moiety into larger π-conjugated systems. The powerful electron-withdrawing properties of the pentafluorophenyl ring are expected to significantly modify the optoelectronic character of these materials, potentially leading to new organic semiconductors with enhanced performance. acs.orgrsc.org
In the field of energy storage, fluorinated materials are gaining attention for their potential in high-performance batteries and capacitors. acs.orgrutgers.eduresearchgate.net For instance, fluorinated polyimides have demonstrated enhanced breakdown strength and high energy density at elevated temperatures, making them suitable for high-temperature energy storage applications. aip.org The thermal stability conferred by the perfluorinated aromatic ring in this compound could be leveraged to design new dielectric polymers. The combination of a high-dielectric-constant moiety (the polar amidine group) with a high-breakdown-strength component (the fluorinated ring) could lead to materials with superior energy storage capabilities. Furthermore, fluorinated carbon materials are widely used as high-energy cathodes in primary lithium batteries. researchgate.net Research could explore the use of this compound as a precursor or additive in the synthesis of advanced electrode materials.
Interdisciplinary Research Opportunities
The exploration of fluorinated amidine chemistry is poised for acceleration through the integration of modern computational and experimental techniques. The synergy between artificial intelligence and high-throughput experimentation presents a powerful paradigm for navigating the complex reaction landscapes associated with organofluorine chemistry.
Integration with Artificial Intelligence for Reaction Prediction and Optimization
Table 1: Conceptual AI Model for Predicting C-N Coupling Reaction Outcome
This table illustrates the types of data that would be used to train a machine learning model to predict the outcome of a hypothetical C-N coupling reaction involving a derivative of 2,3,4,5,6-Pentafluorobenzimidamide.
| Input Parameters | Predicted Outputs |
| Amidine Substrate: 2,3,4,5,6-Pentafluorobenzimidamide | Yield (%) |
| Coupling Partner: Aryl Halide (e.g., Iodobenzene) | Regioselectivity |
| Catalyst: Palladium(II) acetate (B1210297) | Major Byproduct |
| Ligand: Xantphos | Optimal Time (h) |
| Base: Caesium carbonate | |
| Solvent: Toluene | |
| Temperature (°C): 110 |
High-Throughput Experimentation in Fluorinated Amidine Chemistry
High-Throughput Experimentation (HTE) revolutionizes chemical research by allowing for the parallel execution of hundreds or even thousands of experiments in a miniaturized format, such as 96- or 384-well plates. microbiologyresearch.orgnih.gov This methodology, when combined with robotic liquid handlers and rapid analytical techniques, dramatically accelerates the pace of discovery and optimization. semanticscholar.org
The application of HTE to the chemistry of this compound and related fluorinated amidines could rapidly expand the understanding of their reactivity and potential applications. For example, HTE could be used to screen large libraries of catalysts, ligands, and bases to discover optimal conditions for C-F bond functionalization or for novel coupling reactions involving the amidine group. acs.orgyoutube.compnas.org This approach would allow researchers to efficiently map the reaction space and identify high-yielding conditions in a fraction of the time required by traditional methods.
Furthermore, HTE is a cornerstone of modern drug discovery and materials science, enabling the rapid screening of compound libraries for desired biological activities or physical properties. nih.gov Libraries of derivatives based on the 2,3,4,5,6-Pentafluorobenzimidamide scaffold could be synthesized and screened in a high-throughput manner to identify new bioactive molecules or materials with specific properties.
Table 2: Hypothetical HTE Screen for a New Catalyst in a Fluorination Reaction
This table outlines a conceptual 96-well plate layout for a high-throughput screen to identify an effective catalyst for a novel fluorination reaction. Each well contains the substrate, reagent, and solvent, with a different catalyst from a library added to each well.
| Well | Substrate | Reagent | Solvent | Catalyst |
| A1 | Amidine Derivative | Fluorinating Agent | Acetonitrile | Catalyst 1 |
| A2 | Amidine Derivative | Fluorinating Agent | Acetonitrile | Catalyst 2 |
| A3 | Amidine Derivative | Fluorinating Agent | Acetonitrile | Catalyst 3 |
| ... | ... | ... | ... | ... |
| H12 | Amidine Derivative | Fluorinating Agent | Acetonitrile | Catalyst 96 |
Q & A
Q. What are the recommended synthetic routes for 2,3,4,5,6-Pentafluorobenzimidamide hydrochloride, and how can intermediates be characterized?
A common method involves halogenation or substitution reactions using fluorinated benzyl bromides (e.g., 2,3,4,5,6-pentafluorobenzyl bromide) as precursors. For example, analogous compounds like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride are synthesized via nucleophilic substitution with N-hydroxyphthalimide, followed by hydrazinolysis and HCl treatment . Characterization typically employs:
- NMR spectroscopy (¹⁹F and ¹H) to confirm fluorination patterns and structural integrity.
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight and purity.
- Elemental analysis to validate stoichiometry.
Q. What safety protocols are critical when handling this compound in the lab?
Due to its structural similarity to corrosive fluorinated benzoyl chlorides (e.g., 2,3,4,5,6-Pentafluorobenzoyl chloride), adhere to:
Q. How can researchers validate the purity of this compound?
- High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard.
- Thermogravimetric Analysis (TGA) to assess thermal stability and residual solvents.
- X-ray crystallography (if crystalline) to confirm molecular packing and absence of polymorphic impurities .
Advanced Research Questions
Q. How can discrepancies between computational modeling and experimental reactivity data be resolved for fluorinated benzimidamides?
- Revisiting solvent effects : Fluorinated compounds often exhibit solvent-dependent reactivity due to polarity and hydrogen-bonding interactions. Use COSMO-RS simulations to model solvation energetics .
- Validate intermediates : Trapping transient species (e.g., using in-situ IR or cryogenic NMR) can reconcile mechanistic disagreements .
- Benchmark computational methods : Compare DFT (e.g., B3LYP) with higher-level ab initio approaches (e.g., CCSD(T)) for accuracy in fluorine-containing systems .
Q. What strategies optimize the regioselectivity of fluorination in benzimidamide derivatives?
- Directing group engineering : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic fluorination.
- Metal-mediated catalysis : Use palladium or copper complexes to enhance C-F bond formation at specific positions, as seen in analogous fluorophenol syntheses .
- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired regioisomers.
Q. How can researchers design experiments to probe the compound’s stability under varying pH conditions?
Q. What advanced spectral techniques resolve ambiguities in fluorine environments?
- 19F-¹H HOESY NMR : Maps spatial proximity between fluorine and hydrogen atoms, clarifying substitution patterns.
- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration samples in solid-state NMR.
- Time-resolved fluorescence : Detects excimer formation in fluorinated aromatic systems .
Methodological Guidance for Data Contradictions
Q. How should researchers address inconsistencies in biological activity data across studies?
- Standardize assay conditions : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines.
- Dose-response reevaluation : Use nonlinear regression to confirm IC₅₀ values and rule out assay artifacts.
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)benzamidine hydrochloride) to identify trends .
Q. What steps validate the reproducibility of synthetic protocols?
- Round-robin testing : Collaborate with independent labs to replicate procedures.
- DoE (Design of Experiments) : Apply factorial design to identify critical parameters (e.g., temperature, stoichiometry).
- Open data sharing : Publish raw spectral data and chromatograms in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
